2-(Chloromethyl)-3-methylpyridine
Overview
Description
2-(Chloromethyl)-3-methylpyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a chloromethyl group at the second position and a methyl group at the third position. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chloromethylation of 3-methylpyridine: One common method involves the chloromethylation of 3-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: Industrially, the compound can be synthesized through similar chloromethylation processes, often optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution Reactions: 2-(Chloromethyl)-3-methylpyridine can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can also participate in oxidation reactions, where the methyl group can be oxidized to a carboxyl group, and reduction reactions, where the pyridine ring can be hydrogenated to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions typically occur under basic conditions and may require heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloromethyl group.
Oxidation: Products include pyridine carboxylic acids.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2-(Chloromethyl)-3-methylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the development of drugs targeting specific biological pathways, particularly those involving pyridine derivatives.
Industry:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methylpyridine in chemical reactions involves the formation of reactive intermediates such as chloromethyl cations. These intermediates can undergo various transformations depending on the reaction conditions and the nature of the nucleophiles or electrophiles involved. In biological systems, the compound can interact with specific enzymes or receptors, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
2-Chloromethylpyridine: Similar in structure but lacks the methyl group at the third position.
3-Chloromethylpyridine: Similar in structure but has the chloromethyl group at the third position instead of the second.
2-Methylpyridine: Similar in structure but lacks the chloromethyl group.
Uniqueness: 2-(Chloromethyl)-3-methylpyridine is unique due to the presence of both a chloromethyl group and a methyl group on the pyridine ring. This dual substitution pattern imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-(chloromethyl)-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-9-7(6)5-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQHBXNPVQOISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516694 | |
Record name | 2-(Chloromethyl)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-43-9 | |
Record name | 2-(Chloromethyl)-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4377-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Chloromethyl)-3-methylpyridine in the synthesis of novel anticancer agents?
A1: this compound serves as a crucial building block in synthesizing a series of chalcone derivatives bearing isoxazole moieties []. These derivatives were designed as potential anticancer agents. Specifically, this compound, derived from the drug lansoprazole (also known as lansoprazole), reacts with various aryl aldehydes to yield fluoro-containing chalcones. These chalcones are then subjected to microwave irradiation-assisted cyclization with hydroxylamine to produce the desired isoxazole-chalcone conjugates.
Q2: What are the notable findings regarding the anticancer activity of the synthesized compounds derived from this compound?
A2: The research highlights that the synthesized isoxazole-chalcone conjugates, derived from this compound, exhibited promising anticancer activity []. Specifically, compounds designated as 4h and 4i demonstrated significant potency against Leukemia RPMI-8226 and Non-Small Cell Lung Cancer HOP-92 cell lines. These findings suggest that incorporating the this compound moiety into the structure of these novel compounds contributes to their anticancer properties.
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